

The Genesis of BN Aromatics: A Technical Guide to Dewar's Pioneering Syntheses

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Azaborine

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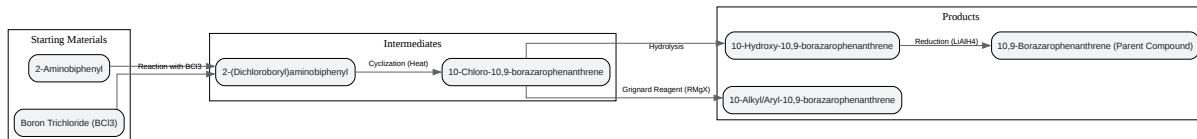
This technical guide delves into the seminal work of Michael J. S. Dewar and his collaborators in the late 1950s and early 1960s, which laid the foundation for the field of boron-nitrogen (BN) containing aromatic compounds. These pioneering studies demonstrated the isoelectronic and isosteric relationship between a C=C bond and a B-N group, opening a new frontier in heterocyclic chemistry with significant implications for materials science and drug development. This document provides a detailed overview of the initial syntheses of key BN-aromatic systems, including experimental protocols and quantitative data, presented in a format amenable to contemporary research standards.

Synthesis of 10,9-Borazarophenanthrene Derivatives

One of the earliest successes in Dewar's exploration of BN-aromatics was the synthesis of the 10,9-borazarophenanthrene system, an isostere of phenanthrene. The general approach involved the cyclization of an aminobiphenyl derivative followed by functionalization at the boron center.

General Synthetic Pathway

The synthesis commences with the formation of a B-N bond through the reaction of 2-aminobiphenyl with a boron trihalide, followed by cyclization. The resulting B-halo-10,9-borazarophenanthrene can then be converted to a variety of derivatives.



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Figure 1: Synthetic pathway to 10,9-borazarophenanthrene derivatives.

Experimental Protocols

Synthesis of 10-Chloro-10,9-borazarophenanthrene: A solution of 2-aminobiphenyl in an inert solvent (e.g., benzene) is treated with an equimolar amount of boron trichloride at room temperature. The resulting intermediate, 2-(dichloroboryl)aminobiphenyl, is then heated at reflux to effect cyclization, yielding 10-chloro-10,9-borazarophenanthrene.

Synthesis of 10-Hydroxy-10,9-borazarophenanthrene: The 10-chloro derivative is carefully hydrolyzed with water or aqueous base to afford 10-hydroxy-10,9-borazarophenanthrene.

Synthesis of 10-Alkyl/Aryl-10,9-borazarophenanthrene: Treatment of 10-chloro-10,9-borazarophenanthrene with a Grignard reagent (e.g., methylmagnesium iodide or phenylmagnesium bromide) in an ethereal solvent provides the corresponding 10-alkyl or 10-aryl derivative.

Synthesis of 10,9-Borazarophenanthrene: The parent 10,9-borazarophenanthrene can be obtained by the reduction of 10-hydroxy-10,9-borazarophenanthrene with a reducing agent such as lithium aluminum hydride.

Quantitative Data

The following table summarizes the reported yields for the synthesis of various 10,9-borazarophenanthrene derivatives as described in Dewar's early work.

Compound	Starting Material	Reagents	Yield (%)
10-Chloro-10,9-borazarophenanthrene	2-Aminobiphenyl	BCl_3	Good
10-Hydroxy-10,9-borazarophenanthrene	10-Chloro-10,9-borazarophenanthrene	H_2O	Good
10-Methyl-10,9-borazarophenanthrene	10-Chloro-10,9-borazarophenanthrene	CH_3MgI	Good
10-Phenyl-10,9-borazarophenanthrene	10-Chloro-10,9-borazarophenanthrene	$\text{C}_6\text{H}_5\text{MgBr}$	Good
10,9-Borazarophenanthrene	10-Hydroxy-10,9-borazarophenanthrene	LiAlH_4	Good

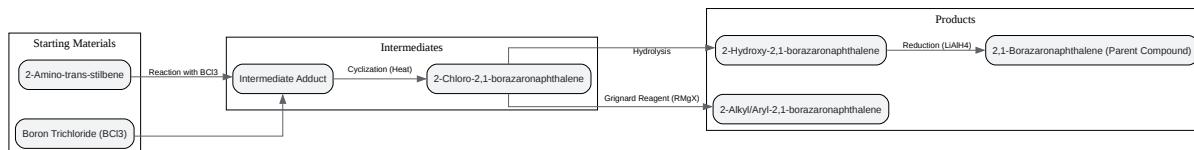
Note: The original publications often reported qualitative yields (e.g., "good" or "quantitative") rather than specific percentages.

Synthesis of 2,1-Borazonaphthalene Derivatives

Dewar's group also pioneered the synthesis of the 2,1-borazonaphthalene system, an isostere of naphthalene. The synthetic strategy is analogous to that of the borazarophenanthrene series, starting from a substituted aminostyrene.

General Synthetic Pathway

The synthesis involves the reaction of 2-amino-trans-stilbene with boron trichloride, followed by cyclization and subsequent functionalization at the boron atom.



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Figure 2: Synthetic pathway to 2,1-borazaronaphthalene derivatives.

Experimental Protocols

Synthesis of 2-Chloro-2,1-borazaronaphthalene: 2-Amino-trans-stilbene is reacted with boron trichloride in an inert solvent. The resulting adduct is heated to induce cyclization and elimination of hydrogen chloride, affording 2-chloro-2,1-borazaronaphthalene.

Synthesis of 2-Hydroxy-2,1-borazaronaphthalene: Hydrolysis of the 2-chloro derivative yields 2-hydroxy-2,1-borazaronaphthalene.

Synthesis of 2-Alkyl/Aryl-2,1-borazaronaphthalene: Reaction of 2-chloro-2,1-borazaronaphthalene with a suitable Grignard reagent provides the corresponding 2-substituted derivatives.

Synthesis of 2,1-Borazaronaphthalene: The parent 2,1-borazaronaphthalene is obtained via the reduction of 2-hydroxy-2,1-borazaronaphthalene with lithium aluminum hydride.

Quantitative Data

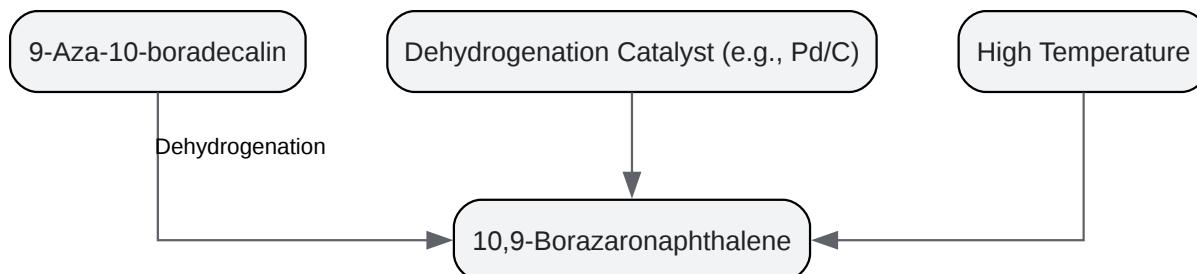
The following table summarizes the reported yields for the synthesis of various 2,1-borazaronaphthalene derivatives from Dewar's initial studies.

Compound	Starting Material	Reagents	Yield (%)
2-Chloro-2,1-borazaronaphthalene	2-Amino-trans-stilbene	BCl ₃	Good
2-Hydroxy-2,1-borazaronaphthalene	2-Chloro-2,1-borazaronaphthalene	H ₂ O	Good
2-Methyl-2,1-borazaronaphthalene	2-Chloro-2,1-borazaronaphthalene	CH ₃ MgI	Good
2-Phenyl-2,1-borazaronaphthalene	2-Chloro-2,1-borazaronaphthalene	C ₆ H ₅ MgBr	Good
2,1-Borazaronaphthalene	2-Hydroxy-2,1-borazaronaphthalene	LiAlH ₄	Good

Dehydrogenation Route to 10,9-Borazaronaphthalene

An alternative and significant route to a BN-naphthalene isomer was the dehydrogenation of a saturated precursor, 9-aza-10-boradecalin. This method provided strong evidence for the aromatic stability of the resulting 10,9-borazaronaphthalene.

Synthetic Workflow



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Figure 3: Dehydrogenation of 9-aza-10-boradecalin.

Experimental Protocol

9-Aza-10-boradecalin is heated with a dehydrogenation catalyst, such as palladium on carbon (Pd/C), at elevated temperatures (e.g., >200 °C) to yield 10,9-borazonaphthalene. The product can be purified by sublimation.

Quantitative Data

Product	Starting Material	Conditions	Yield (%)
10,9-Borazonaphthalene	9-Aza-10-boradecalin	Pd/C, Heat	Not specified

Conclusion

The initial syntheses of BN-containing aromatics by M. J. S. Dewar and his team were landmark achievements that established a new class of heteroaromatic compounds. The methodologies they developed, centered around the cyclization of aminobiphenyl and aminostilbene derivatives and the dehydrogenation of saturated precursors, provided the first access to these novel molecular architectures. While the early reports often lacked precise quantitative data by modern standards, they unequivocally demonstrated the viability of synthesizing stable aromatic systems in which a C=C unit is replaced by a B-N group. This foundational work has inspired decades of research into the synthesis, properties, and applications of BN-aromatics, a field that continues to be of great interest to the scientific community.

- To cite this document: BenchChem. [The Genesis of BN Aromatics: A Technical Guide to Dewar's Pioneering Syntheses]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1258123#dewar-s-initial-synthesis-of-bn-containing-aromatics>

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